molecular formula C8H14Cl2N2O2 B017759 Pyridoxamine dihydrochloride CAS No. 524-36-7

Pyridoxamine dihydrochloride

Cat. No.: B017759
CAS No.: 524-36-7
M. Wt: 241.11 g/mol
InChI Key: HNWCOANXZNKMLR-UHFFFAOYSA-N
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Description

Pyridorin, also known as pyridoxamine, is one form of vitamin B6. It is based on a pyridine ring structure with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents. Pyridorin is known for its ability to scavenge free radical species and carbonyl species formed in sugar and lipid degradation, as well as chelate metal ions that catalyze Amadori reactions .

Mechanism of Action

Target of Action

Pyridoxamine dihydrochloride, a form of Vitamin B6, primarily targets Advanced Glycation End products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in several degenerative diseases, such as diabetes, atherosclerosis, and renal failure .

Mode of Action

This compound acts by inhibiting the formation of AGEs . It is hypothesized to trap intermediates in the formation of Amadori products released from glycated proteins, possibly preventing the breakdown of glycated proteins . This action is achieved through disruptive interactions with the metal ions crucial to the redox reaction . Pyridoxamine specifically reacts with the carbonyl group in Amadori products, but inhibition of post-Amadori reactions (that can lead to AGEs) is due in much greater part to the metal chelation effects of pyridoxamine .

Biochemical Pathways

This compound is involved in the biochemical pathway related to the formation of AGEs . By inhibiting the Maillard reaction, it blocks the formation of AGEs . This action is particularly important in conditions where the levels of reactive carbonyl species (RCS) are elevated, such as in diabetes .

Pharmacokinetics

It is known that it is readily absorbed from the gastrointestinal tract . It is stored mainly in the liver, with lesser amounts in muscle and brain .

Result of Action

The primary result of this compound’s action is the reduction in the formation of AGEs . This leads to a decrease in the complications associated with diseases like diabetes, where AGEs play a significant role . In preclinical studies, pyridoxamine has shown to improve kidney histology in animal models of diabetes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its efficacy can be affected by the presence of certain metal ions, as it forms fairly weak complexes with a number of transition metal ions, with a preference for Cu 2+ and Fe 3+ . The 3’-hydroxyl group of pyridoxamine allows for efficient hydroxyl radical scavenging , which can be influenced by the oxidative environment.

Preparation Methods

Pyridorin can be synthesized through various methods. One common method involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. Another industrial method is based on the condensation of 1,3-oxazole derivatives and dienophiles. This two-stage process involves the formation of adducts, followed by aromatization and catalytic hydrogenation .

Chemical Reactions Analysis

Pyridorin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and strong organometallic bases for nucleophilic substitutions. Major products formed from these reactions include pyridoxal, pyridoxal phosphate, and various metal complexes .

Scientific Research Applications

Pyridorin has a wide range of scientific research applications:

Comparison with Similar Compounds

Pyridorin is part of the vitamin B6 family, which includes pyridoxine and pyridoxal. While all three compounds share similar structures and functions, pyridorin is unique in its ability to inhibit the Maillard reaction and form metal ion complexes. This makes it particularly effective in preventing the formation of AGEs and ALEs, which are associated with diabetic complications .

Similar compounds include:

Pyridorin’s unique properties make it a valuable compound in both scientific research and medical applications.

Properties

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWCOANXZNKMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
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DSSTOX Substance ID

DTXSID6045088
Record name Pyridoxamine dihydrochloride
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Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS]
Record name Pyridoxamine dihydrochloride
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Vapor Pressure

0.00000144 [mmHg]
Record name Pyridoxamine dihydrochloride
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CAS No.

524-36-7, 1173023-45-4
Record name Pyridoxamine dihydrochloride
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Record name Pyridoxamine dihydrochloride
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Record name Pyridoxamine dihydrochloride
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Record name PYRIDOXAMINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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